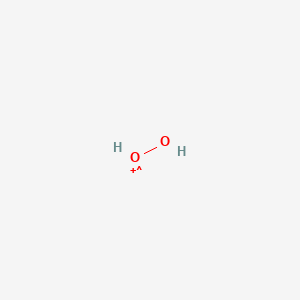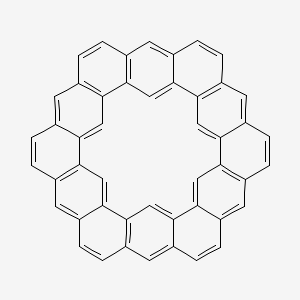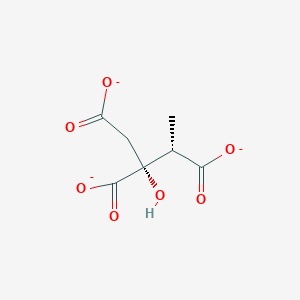
Anthramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. Anthramycin binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.
科学的研究の応用
DNA Interaction and Biological Consequences
Anthramycin, an antitumor antibiotic from Streptomyces refuineus, forms a covalent adduct with DNA, specifically attaching to the guanine's exocyclic amino group. This interaction does not notably distort the DNA helix. Studies have shown that anthramycin can cause single and double strand breaks in DNA, and these effects persist for hours after the drug's removal. These DNA damages have significant biological consequences, including genetic effects, strand breakage, and cytotoxicity. Additionally, in cells deficient in DNA repair, such as xeroderma pigmentosum cells, the removal of anthramycin lesions from DNA is significantly reduced, correlating with decreased cell survival (Petrusek et al., 1982).
DNA Adduct Structure
Anthramycin belongs to the pyrrolo[1,4]benzodiazepine antibiotic group and inhibits nucleic acid synthesis by forming a labile covalent adduct with DNA. The reaction of anthramycin with DNA is specific for deoxyguanosine in a double-stranded template and is only stable when DNA's secondary structure is maintained. This specificity and stability are proposed to be due to the unique covalent binding of anthramycin to DNA, as depicted in the Corey, Pauling, and Koltun (CPK) molecular model of the anthramycin-DNA adduct (Hurley & Petrusek, 1979).
Topical Delivery and Skin Penetration
Anthramycin has been studied for its potential in topical applications, particularly for skin conditions like actinic keratoses or skin cancer. Research on its skin penetration properties using various solvents showed that anthramycin could effectively penetrate human skin, suggesting its utility in topical formulations (Haque et al., 2017).
Mutagenic and Recombinogenic Effects
Though anthramycin exhibits potent antitumor activity, its effects on genetic parameters have been a point of concern. It was found nonmutagenic in certain bacterial strains but showed mutagenic and antimutagenic effects in the eukaryotic organism Saccharomyces cerevisiae. Its ability to induce mitotic crossing over and gene conversion points to its potential chromosomal alterations (Hannan et al., 1978).
Biosynthesis in Streptomyces refuineus
The complete gene cluster responsible for the biosynthesis of anthramycin in Streptomyces refuineus was identified, elucidating the genetic basis for producing this potent compound. This discovery provides insight into the molecular mechanism of anthramycin production and its regulation in microorganisms (Hu et al., 2007).
特性
製品名 |
Anthramycin |
|---|---|
分子式 |
C16H17N3O4 |
分子量 |
315.32 g/mol |
IUPAC名 |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
InChIキー |
VGQOVCHZGQWAOI-HWKANZROSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
同義語 |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
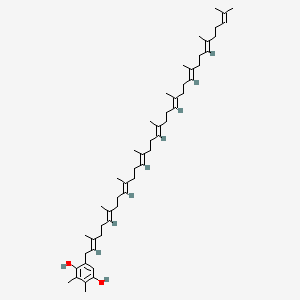
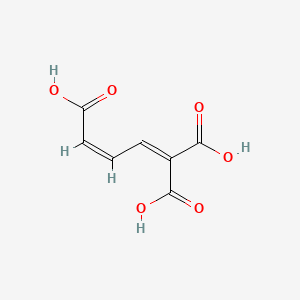
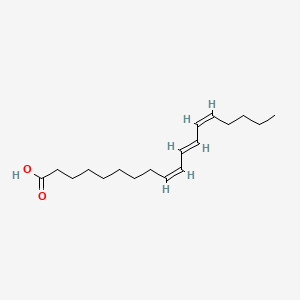
![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

